

MDL-811: A Selective Allosteric Activator of SIRT6 with Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 is a novel small molecule that has been identified as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase. This technical guide provides a comprehensive overview of the function, mechanism of action, and therapeutic potential of MDL-811. It details the experimental protocols used to characterize its activity and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of MDL-811's role in cellular processes and disease models.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of proteins, which play crucial roles in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Given its diverse functions, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

MDL-811 has been developed as a specific activator of SIRT6, offering a valuable pharmacological tool to probe the biological functions of SIRT6 and a potential lead compound for drug development.

Core Function and Mechanism of Action



MDL-811 functions as a selective allosteric activator of SIRT6.[1] Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism allows for a more nuanced and potentially safer modulation of enzyme function.

The primary enzymatic activity of SIRT6 is the deacetylation of histone H3 at specific lysine residues, notably lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2] By enhancing the deacetylase activity of SIRT6, **MDL-811** leads to a reduction in the levels of these acetylated histones.[1] This epigenetic modification results in a more condensed chromatin structure, leading to the transcriptional repression of target genes.

Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of **MDL-811** in several disease models:

- Colorectal Cancer: MDL-811 exhibits significant anti-proliferative effects in various colorectal cancer (CRC) cell lines and in vivo xenograft models.[1][2] The activation of SIRT6 by MDL-811 leads to cell cycle arrest and the suppression of tumor growth.[1] Mechanistically, this is, in part, due to the SIRT6-mediated deacetylation and subsequent repression of the oncogene Cytochrome P450 24A1 (CYP24A1).[2]
- Ischemic Stroke and Neuroinflammation: **MDL-811** has shown neuroprotective effects in a mouse model of ischemic stroke.[1][3] It ameliorates neuroinflammation by inhibiting the inflammatory response in microglia and macrophages.[3] This anti-inflammatory effect is mediated through a novel pathway involving the interaction of SIRT6 with the enhancer of zeste homolog 2 (EZH2), leading to the deacetylation of EZH2 and the subsequent upregulation of the transcription factor forkhead box C1 (FOXC1).[3]
- Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated macrophages, MDL-811
 reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MDL-811**.



Parameter	Value	Cell Line/System	Reference
EC50 (SIRT6 Activation)	5.7 μΜ	Biochemical Assay	[1]
IC50 (CRC Cell Proliferation)	4.7 - 61.0 μΜ	Multiple CRC cell lines	[1]

Table 1: In Vitro Activity of MDL-811

Animal Model	Dosing Regimen	Key Findings	Reference
Colorectal Cancer Xenograft	20-30 mg/kg; intraperitoneal injection; every other day; 16 days	Significantly suppressed tumor growth; Reduced Ki67 staining; Increased histone H3 deacetylation in xenograft tissues.	[1]
Ischemic Stroke (Mouse)	1-10 mg/kg; intravenous injection; 3 times	Reduced infarct size; Improved neurological deficits; Reduced activated microglial cells; Modulated inflammatory gene expression.	[1]

Table 2: In Vivo Efficacy of MDL-811

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of **MDL-811**.

SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)



This assay biochemically quantifies the deacetylase activity of SIRT6 in the presence of **MDL-811**.

 Principle: A fluorogenic substrate peptide containing an acetylated lysine is incubated with recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the deacetylase activity.

Protocol:

- Recombinant human SIRT6 protein is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide derived from histone H3).
- MDL-811 at various concentrations is added to the reaction mixture.
- The reaction is initiated by the addition of NAD+.
- After incubation, a developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.
- Fluorescence is measured using a plate reader.
- The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

Western Blotting for Histone Deacetylation

This technique is used to assess the effect of **MDL-811** on the acetylation status of histones in cells.

 Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a loading control).

Protocol:

• Cells are treated with **MDL-811** or a vehicle control for a specified time.



- Histones are extracted from the cell nuclei using an acid extraction method.
- Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
- Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the acetylated histone marks of interest and total histone H3.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate is added, and the signal is detected using an imaging system.
- The band intensities are quantified to determine the relative levels of histone acetylation.

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of MDL-811.

- Principle: Human colorectal cancer cells are implanted into immunocompromised mice.
 Once tumors are established, the mice are treated with MDL-811, and tumor growth is monitored over time.
- Protocol:
 - Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human colorectal cancer cells (e.g., HCT116).
 - Tumors are allowed to grow to a palpable size.
 - Mice are randomized into treatment and control groups.



- MDL-811 is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
- Tumor volume is measured regularly using calipers.
- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).

Ischemic Stroke Mouse Model

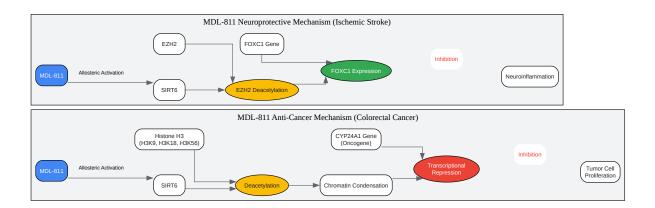
This model is used to assess the neuroprotective effects of **MDL-811**.

- Principle: Cerebral ischemia is induced in mice, typically by transiently occluding the middle cerebral artery (MCAO). MDL-811 is administered before or after the ischemic event, and the extent of brain damage and functional recovery are evaluated.
- Protocol:
 - Anesthesia is induced in adult male mice.
 - The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
 - The filament is then withdrawn to allow for reperfusion.
 - MDL-811 or a vehicle is administered (e.g., intravenously) at specific time points relative to the MCAO procedure.
 - Neurological deficits are assessed at various time points using a standardized scoring system.
 - After a set period, the mice are euthanized, and their brains are removed.
 - The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).



• Further analysis can include immunohistochemistry to assess inflammation (e.g., staining for Iba1-positive microglia) and gene expression analysis of inflammatory markers.

Visualizations Signaling Pathways

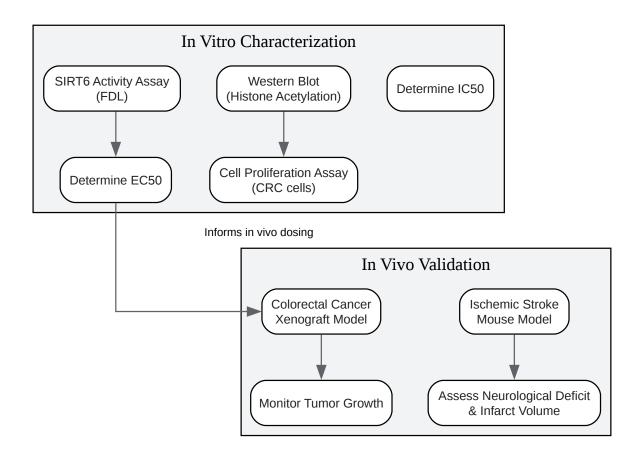


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Caption: Signaling pathways of MDL-811 in cancer and neuroprotection.

Experimental Workflow





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